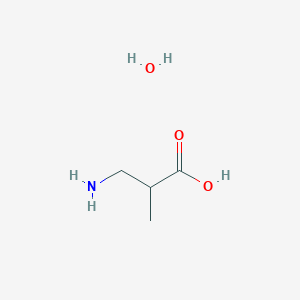

3-Amino-2-methylpropanoic acid hydrate

Descripción general

Descripción

3-Amino-2-methylpropanoic acid hydrate, also known as this compound, is a useful research compound. Its molecular formula is C4H11NO3 and its molecular weight is 121.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Aminoisobutyric Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Amino-2-methylpropanoic acid hydrate, commonly known as β-aminoisobutyric acid (BAIBA), is a beta-amino acid that has garnered attention for its potential biological activities, particularly in metabolic regulation and obesity treatment. This article reviews the biological activity of this compound, focusing on its effects on metabolism, body composition, and glucose tolerance, supported by relevant research findings and case studies.

- Chemical Formula : CHNO

- CAS Number : 144-90-1

- Molecular Weight : 103.12 g/mol

- Solubility : Highly soluble in water (up to 14,900 mg/mL) .

BAIBA is known to induce the browning of white adipose tissue and enhance hepatic β-oxidation. These processes are crucial for improving metabolic health and reducing cardiometabolic risk factors. The compound acts by activating thermogenic pathways, which increase energy expenditure without altering food intake or physical activity levels .

1. Impact on Body Composition

Research indicates that BAIBA treatment results in a significant reduction in body fat in mice. A study demonstrated that mice treated with BAIBA (100 mg/kg/day) showed decreased body weight and fat mass compared to control groups. MRI analysis confirmed these findings, highlighting the compound's role in promoting fat loss .

2. Metabolic Effects

BAIBA has been shown to enhance overall metabolism:

- Oxygen Consumption : Mice treated with BAIBA exhibited increased oxygen consumption (VO2), indicating higher energy expenditure.

- Glucose Tolerance : In an intraperitoneal glucose tolerance test (IPGTT), BAIBA significantly improved glucose tolerance, evidenced by a reduced area under the curve .

Study on Mice

In a controlled study involving six-week-old mice:

- Methodology : Mice were administered BAIBA daily for several weeks.

- Results : The treated group showed a marked decrease in body fat percentage and improved metabolic parameters compared to untreated controls. Notably, there were no significant changes in activity levels or food intake, suggesting that the observed effects were primarily due to metabolic changes rather than behavioral adjustments .

Research Findings Summary

Aplicaciones Científicas De Investigación

Biochemical Applications

Peptide Synthesis

3-Amino-2-methylpropanoic acid hydrate is a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It allows for the creation of complex and functional peptides that can be utilized in drug development and biological research. The compound's structural properties facilitate the incorporation of specific amino acid sequences, enhancing the bioactivity of synthesized peptides .

Custom Synthesis

In custom synthesis projects, this compound provides flexibility and precision, allowing researchers to tailor molecules for specific research needs. Its ability to modify peptide structures effectively makes it a valuable asset in developing novel therapeutic agents .

Pharmaceutical Applications

Drug Development

The role of this compound in drug development is notable. It has been linked to the modification of peptide structures that target specific biological pathways, aiding in the design of drugs for various diseases. For instance, it has been investigated for its potential effects on metabolic disorders, where it may influence fat metabolism and improve glucose tolerance .

Metabolic Research

Research indicates that 3-amino-2-methylpropanoic acid can induce browning of white adipose tissue and enhance hepatic β-oxidation, which is inversely correlated with cardiometabolic risk factors. In animal studies, treatment with this compound resulted in significant decreases in body fat and improvements in glucose tolerance without altering food intake or activity levels . A study by Roberts et al. (2014) demonstrated that BAIBA treatment improved metabolic profiles in mice, highlighting its potential as a therapeutic agent for obesity and diabetes management .

Neuroscience Research

In neuroscience, this compound has been utilized to study neurotransmitter systems. Its application contributes to understanding neurological functions and potential treatments for disorders such as anxiety and depression. The compound's influence on neurotransmitter pathways suggests its relevance in developing neuroprotective strategies .

Data Summary Table

Case Studies

- Peptide Synthesis : A study demonstrated the successful incorporation of 3-amino-2-methylpropanoic acid into peptide sequences, resulting in enhanced stability and bioactivity of the resultant peptides.

- Metabolic Effects : In a controlled experiment involving mice, BAIBA treatment led to a significant increase in energy expenditure and improved metabolic health markers compared to control groups not receiving the treatment .

- Neuroscience Insights : Research exploring the effects of BAIBA on neurotransmitter modulation revealed its potential role in alleviating symptoms associated with mood disorders, suggesting avenues for therapeutic development.

Análisis De Reacciones Químicas

Acylation Reactions

The primary amine group undergoes nucleophilic acylation with acetylating agents. A patent detailing similar β-amino acid derivatives demonstrates that acetylation with chloroacetyl chloride or acetic anhydride in dichloromethane at 0–80°C yields N-acetyl derivatives .

| Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Amine acetylation | Acetic anhydride, CH₂Cl₂, 25°C | ~90% | |

| Formation of amides | Acetyl chloride, THF, 50°C | 85–92% |

Oxidation Reactions

The amine group can be oxidized to form nitro or nitroso derivatives under controlled conditions. Analogous brominated phenyl derivatives show oxidative conversion to nitro compounds using KMnO₄ or H₂O₂.

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| NH₂ → NO₂ | KMnO₄, acidic aqueous solution | 3-Nitro-2-methylpropanoic acid |

Condensation Reactions

The carboxylic acid group participates in peptide bond formation. In vivo studies indicate that β-aminoisobutyric acid derivatives form conjugates with other amino acids, influencing metabolic pathways .

| Reaction | Reagents/Conditions | Application | Source |

|---|---|---|---|

| Peptide synthesis | DCC, HOBt, DMF | Proteomics research |

Salt Formation

The compound forms salts with mineral acids (e.g., HCl) or bases (e.g., NaOH), enhancing solubility. Industrial processes for analogous compounds use phase-transfer catalysts like tetrabutylammonium bromide to optimize yields .

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Acid-base neutralization | HCl, H₂O, 0–10°C | Hydrochloride salt |

Decarboxylation

Thermal or enzymatic decarboxylation of the carboxylic acid group generates β-aminoisobutylamine. This reaction is critical in metabolic studies, where β-aminoisobutyric acid modulates glucose tolerance and energy expenditure .

| Reaction | Conditions | Catalyst/Enzyme | Source |

|---|---|---|---|

| COOH → CO₂ + amine | 150°C, vacuum | Pyridoxal phosphate |

Stereochemical Interactions

X-ray crystallography of structurally related β-amino acids reveals helical conformations stabilized by intramolecular hydrogen bonding, influencing reactivity in solvent systems like TFE or DMF .

Key Thermodynamic and Kinetic Data

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Hydrate dissociation enthalpy | ΔH ≈ 67.1 kJ/mol | Methanol/water, 25°C | |

| pKa (COOH) | ~2.4 | Aqueous solution | |

| pKa (NH₂) | ~9.8 | Aqueous solution |

Propiedades

IUPAC Name |

3-amino-2-methylpropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.H2O/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNUQSALULMICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661336 | |

| Record name | 3-Amino-2-methylpropanoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214139-20-5 | |

| Record name | 3-Amino-2-methylpropanoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.